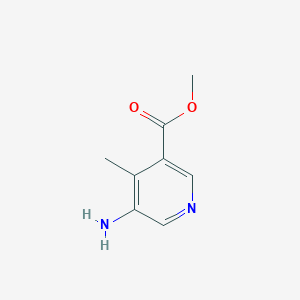

Methyl 5-amino-4-methylpyridine-3-carboxylate

Vue d'ensemble

Description

Methyl 5-amino-4-methylpyridine-3-carboxylate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-methylpyridine-3-carboxylate typically involves the reaction of 5-amino-4-methylpyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-amino-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 5-amino-4-methylpyridine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield biologically active compounds.

Synthesis of Antiviral Agents

One notable application is in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The compound acts by binding to the reverse transcriptase enzyme, inhibiting viral replication. The preparation method involves the conversion of 3-amino-4-methylpyridine into nevirapine through several synthetic steps, demonstrating the utility of this compound as a precursor in antiviral drug development .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, suggesting their potential as therapeutic agents .

Agricultural Applications

The compound has also been investigated for its role in agriculture, particularly as a growth regulator and pesticide.

Plant Growth Regulation

This compound derivatives have been studied for their ability to regulate plant growth rates. Their application can enhance crop yields and improve resistance to environmental stresses .

Pesticidal Properties

The compound's derivatives have shown promise as pesticides, with studies indicating efficacy against certain pests while being safe for beneficial organisms .

Chemical Research and Development

In addition to its direct applications in pharmaceuticals and agriculture, this compound is utilized in chemical research for developing new synthetic methodologies.

Catalytic Processes

Recent studies have explored its use in catalytic processes, particularly in C–H bond functionalization reactions. The compound can serve as a ligand or substrate in various catalytic transformations, showcasing its versatility in organic synthesis .

Case Studies and Experimental Findings

Several case studies highlight the effectiveness and potential applications of this compound:

Mécanisme D'action

The mechanism of action of Methyl 5-amino-4-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-amino-6-methylpyridine-3-carboxylate

- 3-Amino-5-methylpyridine

Uniqueness

Methyl 5-amino-4-methylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

Methyl 5-amino-4-methylpyridine-3-carboxylate (also known as Methyl 5-aminonicotinic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H10N2O2 and a CAS number of 36052-25-2. The structural features include:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Amino Group : Positioned at the 5th carbon, contributing to its biological activity.

- Carboxylate Group : Enhances solubility and interaction with biological targets.

The compound exhibits a density of approximately 1.2 g/cm³ and a boiling point around 345.9 °C, indicating its stability for various applications.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. For instance, studies have reported that similar compounds show significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.5 μg/mL .

| Compound | Gram-positive (S. aureus) | Gram-positive (E. faecalis) | Gram-negative (E. coli) | Gram-negative (P. aeruginosa) |

|---|---|---|---|---|

| 5a | 1.56 μg/mL | 3.125 μg/mL | 3.125 μg/mL | 1.56 μg/mL |

| 5c | 1.56 μg/mL | 3.125 μg/mL | 12.5 μg/mL | 1.56 μg/mL |

This suggests that this compound could be a candidate for developing new antimicrobial agents.

Inhibition of Carbonic Anhydrase

Molecular docking studies indicate that this compound may act as an inhibitor of carbonic anhydrase I, an enzyme involved in various physiological processes such as respiration and acid-base balance . The binding affinity studies suggest that it forms stable complexes with the active site residues of the enzyme, which could lead to therapeutic applications in conditions like glaucoma and epilepsy.

The biological mechanisms underlying the activities of this compound are primarily linked to its interactions with specific enzymes and receptors:

- Receptor Modulation : Compounds similar in structure have been shown to modulate receptor activity related to cardiovascular regulation and inflammation pathways.

- Enzyme Inhibition : The ability to inhibit enzymes such as carbonic anhydrase can lead to decreased production of bicarbonate ions, impacting pH regulation in tissues .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic evaluations indicate that this compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability:

- Lipophilicity (MlogP) : 0.68

- Topological Surface Area (TPSA) : Between 78–125 Ų

- Bioavailability Score : 0.55

These properties suggest that the compound is likely to be well absorbed when administered orally .

Case Studies and Research Findings

Several studies highlight the potential therapeutic roles of this compound:

- Antimicrobial Studies : A study evaluated various derivatives against multiple bacterial strains, confirming significant antibacterial activity at low concentrations .

- Carbonic Anhydrase Inhibition : Another study focused on the compound's interaction with carbonic anhydrase I, demonstrating promising results for future drug development targeting this enzyme .

Propriétés

IUPAC Name |

methyl 5-amino-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-10-4-7(5)9/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULCOACJTLWICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.